An In-depth Technical Guide to 1-Chloro-1,1-difluoroethane: Chemical Properties and Structure
An In-depth Technical Guide to 1-Chloro-1,1-difluoroethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₃ClF₂.[1] It is a colorless and odorless gas under standard conditions, often shipped as a liquefied gas under its own vapor pressure.[2] Historically, it has been utilized as a refrigerant, a blowing agent for foam plastics, and as a chemical intermediate, notably in the production of polyvinylidene fluoride (PVDF).[1][3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.
Chemical and Physical Properties
1-Chloro-1,1-difluoroethane is a highly flammable gas.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
General Properties
| Property | Value |
| IUPAC Name | 1-Chloro-1,1-difluoroethane[2] |
| Synonyms | HCFC-142b, R-142b, Freon 142b[1][4] |
| CAS Number | 75-68-3[1] |
| Molecular Formula | C₂H₃ClF₂[1] |
| Molecular Weight | 100.495 g/mol [4] |
| Appearance | Colorless gas[1] |
| Odor | Slightly ether-like[3] |
Physicochemical Data
| Property | Value |
| Boiling Point | -9.6 °C[1] |
| Melting Point | -130.8 °C[1] |
| Density (liquid) | 1.1132 g/cm³[5] |
| Vapor Pressure | 0.34 MPa at 20°C[3] |
| Water Solubility | 1.4 g/L at 20°C[3] |
| Octanol-Water Partition Coefficient (Log Kow) | 1.62 - 2.05 (calculated)[3] |
| Autoignition Temperature | 632 °C[1] |
| Flash Point | Not applicable (flammable gas)[3] |
| Flammability Limits in Air | 5.5 - 17.5 % (v/v)[3] |
Molecular Structure
The structure of 1-chloro-1,1-difluoroethane consists of a central carbon atom bonded to a methyl group, a chlorine atom, and two fluorine atoms.
Structural Identifiers
| Identifier Type | Identifier |
| SMILES | CC(F)(F)Cl[2] |
| InChI | InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3[2] |
| InChIKey | BHNZEZWIUMJCGF-UHFFFAOYSA-N[2] |
While specific bond lengths and angles require detailed spectroscopic or computational analysis, the geometry around the central carbon atom is tetrahedral.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-chloro-1,1-difluoroethane.
-
Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Chemistry WebBook.[6]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST Chemistry WebBook.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR data has been reported.[8] SpectraBase provides access to various NMR, FTIR, and MS spectra for this compound.[9]
Reactivity and Decomposition
1-Chloro-1,1-difluoroethane is generally chemically inert under many conditions.[2] However, it can react violently with strong reducing agents, such as active metals.[10] It can also react with strong oxidizing agents, particularly at elevated temperatures.[10] When heated to decomposition, it emits toxic fumes of hydrogen fluoride and hydrogen chloride.[2]
Thermal Decomposition Pathway
A significant industrial process involving 1-chloro-1,1-difluoroethane is its pyrolysis to produce vinylidene fluoride (VDF), a valuable monomer.[11] This thermal dehydrochlorination reaction is typically carried out at high temperatures.
Caption: Pyrolysis of HCFC-142b to VDF.
Experimental Protocols
Synthesis of 1-Chloro-1,1-difluoroethane
Several methods for the synthesis of 1-chloro-1,1-difluoroethane have been reported. A common industrial method involves the reaction of 1,1,1-trichloroethane with anhydrous hydrofluoric acid.
Method 1: Fluorination of 1,1,1-Trichloroethane
-
Reactants: 1,1,1-trichloroethane and anhydrous hydrofluoric acid.[12]
-
Catalyst: Antimony pentachloride dissolved in a halogenated hydrocarbon solvent (e.g., chloroform).[13]
-
Procedure: 1,1,1-trichloroethane and anhydrous hydrofluoric acid are continuously fed into a reactor containing the catalyst solution. The reaction temperature is maintained between 0°C and 80°C.[13] The product gases are passed through a distillation column to separate 1-chloro-1,1-difluoroethane. The molar ratio of hydrofluoric acid to 1,1,1-trichloroethane can be varied to control the product distribution.[13]
Method 2: Vapor Phase Fluorination of 1,1-Dichloroethylene (VDC)
-
Reactants: 1,1-dichloroethylene (VDC) and hydrogen fluoride (HF).[14]
-
Catalyst: Antimony pentachloride (SbCl₅) supported on a suitable substrate.[14]
-
Procedure: The reaction is conducted in a Monel reactor heated to approximately 100°C at atmospheric pressure. Gaseous HF and VDC are introduced into the reactor over the activated catalyst. The mole ratio of HF to VDC is typically high (e.g., 8:1). The contact time is around 10 seconds. The reactor effluent is monitored by in-line gas chromatography to determine the conversion of VDC and the yield of the desired product.[14]
Caption: Synthetic routes to HCFC-142b.
Safety and Handling
1-Chloro-1,1-difluoroethane is an extremely flammable gas and can form explosive mixtures with air.[10] It is important to prevent the accumulation of vapors in confined areas and to keep it away from ignition sources.[15] Contact with the liquefied gas can cause frostbite.[2] Inhalation of high concentrations can have anesthetic effects and may cause dizziness, headache, and lightheadedness.[3][16] At extremely high concentrations, it can act as an asphyxiant by displacing oxygen.[2] Fire may produce irritating and toxic gases such as hydrogen fluoride, hydrogen chloride, and phosgene.[16]
Environmental Impact
1-Chloro-1,1-difluoroethane is a hydrochlorofluorocarbon (HCFC) and has been recognized as an ozone-depleting substance, although its ozone depletion potential (ODP) of 0.07 is significantly lower than that of CFCs like CFC-11.[1] It is also a potent greenhouse gas with a 100-year global warming potential estimated to be between 2300 and 5000.[1] Due to these environmental concerns, its production and use have been regulated under international agreements such as the Montreal Protocol.[1]
References
- 1. 1-Chloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1-Chloro-1,1-difluoroethane | C2H3ClF2 | CID 6388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkema.com [arkema.com]
- 4. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]
- 5. 1-chloro-1,1-difluoroethane - Wikidata [wikidata.org]
- 6. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]
- 7. Ethane, 1-chloro-1,1-difluoro- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-CHLORO-1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]
- 13. US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane - Google Patents [patents.google.com]
- 14. 1-Chloro-1,1-difluoroethane synthesis - chemicalbook [chemicalbook.com]
- 15. airgas.com [airgas.com]
- 16. nj.gov [nj.gov]
